molecular formula C19H20N2O5 B6539779 N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 1060363-71-4

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B6539779
CAS No.: 1060363-71-4
M. Wt: 356.4 g/mol
InChI Key: DAFZYRSTVMHYSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3-benzodioxole core linked to a carboxamide group, which is further substituted by a phenyl ring modified with a (2-methoxyethyl)carbamoylmethyl moiety. The benzodioxole scaffold is known for its metabolic stability and ability to engage in π-π interactions with biological targets, while the methoxyethyl group may enhance solubility and modulate pharmacokinetic properties .

Properties

IUPAC Name

N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-24-9-8-20-18(22)10-13-2-5-15(6-3-13)21-19(23)14-4-7-16-17(11-14)26-12-25-16/h2-7,11H,8-10,12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFZYRSTVMHYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2H-1,3-benzodioxole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O4C_{17}H_{20}N_{2}O_{4} with a molecular weight of approximately 316.35 g/mol. The compound features a benzodioxole moiety, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor for specific enzymes or receptors involved in disease pathways.

Potential Targets:

  • Glycogen Synthase Kinase 3β (GSK-3β) : This enzyme is implicated in various diseases such as Alzheimer's and cancer. Compounds structurally similar to this compound have shown inhibitory effects on GSK-3β, making it a relevant target for further investigation .

In Vitro Studies

In vitro assays have demonstrated that compounds related to this compound exhibit varying degrees of biological activity:

Activity IC50 Value (µM) Reference
GSK-3β Inhibition1.6
Cytotoxicity in Cancer Cells12.5

These studies indicate that the compound can modulate pathways involved in cell proliferation and survival.

Case Studies

  • Neuroblastoma Cells : A study investigated the effects of a structurally similar compound on neuroblastoma cells, revealing significant increases in phosphorylated GSK-3β levels upon treatment. This suggests potential neuroprotective effects and warrants further exploration into the therapeutic applications for neurodegenerative diseases .
  • Cancer Research : The compound's ability to inhibit GSK-3β may also contribute to its anticancer properties, as GSK-3β is often overactive in various cancers. Further studies are needed to elucidate its full potential as an anticancer agent.

Toxicity and Safety Profile

Understanding the toxicity profile is crucial for any therapeutic candidate. Initial assessments indicate that compounds within this class may exhibit acceptable safety margins; however, comprehensive toxicity studies are necessary to establish safety for clinical use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs with Benzodioxole-Carboxamide Moieties

(a) N-{N-[2-(1H-Indol-3-yl)ethyl]-N'-(4-methylphenyl)carbamimidoyl}-2H-1,3-benzodioxole-5-carboxamide ()
  • Key Differences : Replaces the (2-methoxyethyl)carbamoylmethyl group with an indole-ethyl-carbamimidoyl substituent.
(b) N-[4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide ()
  • Key Differences : Substitutes the methoxyethyl group with a sulfonamide-thiazinan ring.
  • Implications : The sulfonamide group could improve water solubility, while the thiazinan ring may confer conformational rigidity.
(c) N-(2-{4-[5-(3-Chlorophenyl)thiophene-2-carbonyl]piperazin-1-yl}pyridin-3-yl)-2H-1,3-benzodioxole-5-carboxamide ()
  • Key Differences : Incorporates a piperazine-thiophene-carbonyl chain instead of the methoxyethyl group.
  • Implications : The piperazine moiety may enhance blood-brain barrier penetration, relevant for CNS-targeting therapies.

Analogs with Similar Methoxyethyl Substituents

(a) EPZ011989 ()
  • Structure: Contains a (2-methoxyethyl)(methyl)amino group.
  • Activity : Potent EZH2 inhibitor (IC₅₀ ~10 nM), suggesting the methoxyethyl group contributes to enzyme binding via hydrogen bonding or steric effects.

Pharmacological Activity of Structural Relatives

  • Anti-Inflammatory Activity: Compound 2 from (IC₅₀ = 17.00 μM) shares a benzodioxole core and demonstrates NO inhibition, comparable to quercetin. This suggests the target compound may also exhibit anti-inflammatory properties.
  • Cytotoxicity: notes low cytotoxicity (MTT assay), a trait likely shared due to structural similarities.
(a) Coupling Reagents :
  • The target compound’s synthesis likely employs carbodiimide-based coupling (e.g., EDC/HOBt), as seen in and , which describe similar benzamide derivatives .
  • Purification : Reverse-phase HPLC () or silica chromatography () are standard for isolating benzodioxole-carboxamides.
(b) Yield Optimization :
  • Hydroxylamine hydrochloride and i-Pr₂NEt () or HATU/DIPEA () improve reaction efficiency for carboxamide bond formation.

Computational Insights

  • Docking Studies : AutoDock Vina () predicts that the methoxyethyl group in the target compound may occupy hydrophobic pockets in enzyme active sites, analogous to EPZ011989’s binding to EZH2 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.